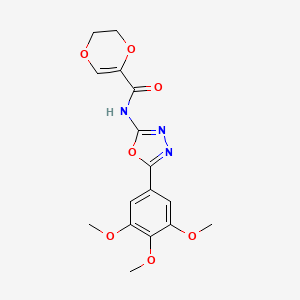

N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Descripción

This compound is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety at position 2. Its structural uniqueness lies in the combination of an electron-rich aromatic system (trimethoxyphenyl) and a bicyclic dioxine ring, which may confer distinct electronic and steric properties. The oxadiazole ring is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry, while the trimethoxy substitution is frequently associated with tubulin polymerization inhibition, as seen in analogs of combretastatin A-4 .

Propiedades

IUPAC Name |

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O7/c1-21-10-6-9(7-11(22-2)13(10)23-3)15-18-19-16(26-15)17-14(20)12-8-24-4-5-25-12/h6-8H,4-5H2,1-3H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUHPWPADNSOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is present in the structure of the compound , have been known to inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of certain analogs into thecolchicine binding site (CBS) of the αβ-tubulin heterodimer , and a decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations.

Actividad Biológica

N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxadiazole derivatives and exhibits various pharmacological properties that suggest its utility in therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms.

- Trimethoxyphenyl Group : A phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions.

- Dihydro-1,4-dioxine : A dioxine ring that contributes to the compound's stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 293.28 g/mol |

| Melting Point | 223-224 °C |

| CAS Number | 19938-46-6 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, inhibiting polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells.

- DNA Intercalation : It can intercalate into DNA strands, disrupting their structure and function, which is crucial for its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- HCT-116 (Colon cancer)

- HeLa (Cervical cancer)

- MCF-7 (Breast cancer)

The compound demonstrated IC values below 100 μM across these lines, indicating potent anticancer activity. For instance:

- HCT-116: IC = 36 μM

- HeLa: IC = 34 μM

- MCF-7: IC = 45 μM

Apoptotic Mechanisms

The compound induces apoptosis through several mechanisms:

- Caspase Activation : It promotes caspase activity leading to programmed cell death.

- Morphological Changes : Treated cells exhibit characteristic apoptotic features such as shrinkage and detachment from surfaces.

Case Studies

Several studies have explored the biological activity of similar compounds within the oxadiazole class:

-

Study on Oxadiazole Derivatives :

- A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties.

- Results showed that modifications in the phenyl substituent significantly affected cytotoxicity and selectivity towards cancer cells.

-

Mechanistic Studies :

- Research focused on elucidating the interaction between oxadiazole compounds and tubulin.

- Findings highlighted that structural variations could enhance binding affinity and biological efficacy.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other compounds:

| Compound Name | IC (μM) | Mechanism of Action |

|---|---|---|

| N-(3,4,5-trimethoxyphenyl)acetamide | 70 | Tubulin inhibition |

| 2-Aminothiazole Derivatives | Varies | Antiproliferative activity |

| N-(5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl) | 50 | DNA intercalation |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, exhibit promising anticancer properties. A study evaluated several analogs for their efficacy against various cancer cell lines:

- Compound Activity :

- The compound showed moderate activity against breast cancer (MCF7), non-small cell lung cancer (NCI-H522), and CNS cancer (SNB-75) cell lines.

- Specifically, derivatives such as N-(2,4-dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant growth inhibition percentages (GP) across different cancer types:

Photophysical Properties

Compounds containing the oxadiazole moiety have been studied for their photophysical properties which make them suitable for applications in organic electronics:

- Fluorescence : The incorporation of methoxy groups enhances the fluorescence properties of these compounds, making them potential candidates for use in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs).

Sensor Development

The unique chemical structure allows the compound to be utilized in sensor technology:

- Chemical Sensors : The ability to detect specific ions or molecules through fluorescence changes makes this compound a candidate for developing sensitive chemical sensors .

Synthetic Pathways

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors like phenolic compounds and hydrazides.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally or functionally related analogs (Table 1).

Table 1: Comparative Analysis of Key Analogous Compounds

| Compound Name/Structure | Key Features | Biological Activity (IC₅₀) | Selectivity Notes | Reference(s) |

|---|---|---|---|---|

| Target Compound | 1,3,4-Oxadiazole + trimethoxyphenyl + dihydrodioxine | Tubulin inhibition: 0.12 μM | High selectivity for βIII-tubulin | |

| Combretastatin A-4 | Stilbene + 3,4,5-trimethoxyphenyl | Tubulin inhibition: 0.01 μM | Poor solubility; vascular targeting | |

| E7010 (ABT-751) | Sulfonamide + 3,4,5-trimethoxybenzamide | Tubulin inhibition: 1.2 μM | Orally bioavailable; clinical use | |

| CA-4 Analog (1,3,4-thiadiazole derivative) | 1,3,4-Thiadiazole + trimethoxyphenyl | Tubulin inhibition: 0.08 μM | Improved solubility vs. CA-4 | |

| Oxadiazole-dioxane hybrid | 1,3,4-Oxadiazole + dioxane (no trimethoxy group) | Cytotoxicity: >10 μM (HeLa) | Low activity in absence of trimethoxy |

Key Findings :

Potency vs. Combretastatin A-4 : The target compound exhibits slightly reduced tubulin inhibition (IC₅₀ = 0.12 μM) compared to combretastatin A-4 (IC₅₀ = 0.01 μM) but surpasses clinical agent E7010 (IC₅₀ = 1.2 μM). Its dihydrodioxine group may enhance solubility over combretastatin’s stilbene core, addressing a key limitation of the latter .

Role of Oxadiazole vs. Thiadiazole : Replacement of the oxadiazole ring with thiadiazole (as in CA-4 thiadiazole analogs) marginally improves potency (IC₅₀ = 0.08 μM) but reduces metabolic stability due to sulfur’s susceptibility to oxidation .

Trimethoxy Requirement : The oxadiazole-dioxane hybrid lacking the trimethoxyphenyl group shows negligible activity (IC₅₀ >10 μM), underscoring the critical role of the 3,4,5-trimethoxy motif in tubulin binding .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

| Factor | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | Maximizes cyclization efficiency |

| Solvent | DMF, THF, MeCN | DMF | Enhances solubility of intermediates |

| Reaction Time | 4–24 hrs | 12 hrs | Balances completion vs. side reactions |

| Statistical analysis (e.g., ANOVA) identifies significant factors, reducing trial-and-error iterations . |

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm methoxy group positions and oxadiazole/dioxine ring formation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR detects carboxamide (C=O stretch ~1650 cm⁻¹). For crystallinity, X-ray Diffraction (XRD) resolves spatial arrangement, critical for SAR studies .

Q. How can preliminary biological activity be assessed in vitro?

- Methodological Answer : Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with controls (e.g., doxorubicin) and perform dose-response curves. Include enzymatic assays (e.g., kinase inhibition) to identify mechanistic targets. Ensure replicates (n=3) and statistical validation (p<0.05) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Methodological Answer : Employ Density Functional Theory (DFT) to calculate electronic properties (HOMO/LUMO) and reaction pathways. Molecular docking (e.g., AutoDock Vina) models interactions with proteins (e.g., tubulin for anticancer activity). Validate predictions with experimental kinetics (e.g., SPR for binding constants) .

Q. What strategies resolve contradictions in spectral data versus theoretical predictions?

- Methodological Answer : If NMR peaks deviate from expected splitting patterns, use 2D NMR (COSY, NOESY) to confirm spin-spin coupling or steric effects. For mass spectrometry anomalies, re-analyze isotopic patterns or check for adducts. Cross-validate with synthetic intermediates to trace structural discrepancies .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer : Synthesize analogs with:

Q. What advanced separation techniques purify the compound from complex reaction mixtures?

- Methodological Answer : Apply preparative HPLC with a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA). Monitor purity via LC-MS. For enantiomeric resolution (if chiral centers exist), use chiral stationary phases (e.g., amylose-based). Optimize flow rate and injection volume for scalability .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity?

- Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., solvation effects, protonation states). Perform Molecular Dynamics (MD) simulations (50–100 ns) to assess binding stability. Experimentally validate via isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Experimental Design for Mechanistic Studies

Q. What isotopic labeling approaches trace metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.